2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological applications, including antibacterial, antitumor, and antiviral activities
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide typically involves a multi-step process. The key steps include:
Amidation Reaction: The initial step involves the reaction of benzenesulfonyl chloride with 3-bromoaniline to form N-(benzenesulfonyl)-3-bromoaniline.
Condensation Reaction: The next step is the condensation of N-(benzenesulfonyl)-3-bromoaniline with 2-hydroxynaphthaldehyde in the presence of a suitable base to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfonamide moiety may exhibit antibacterial and antiviral activities, making it a candidate for drug development.
Medicine: Its potential antitumor properties can be explored for cancer treatment.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group may inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The brominated aniline and hydroxynaphthalenyl moieties may also contribute to the compound’s biological activity by interacting with specific molecular targets .
Comparison with Similar Compounds
Similar compounds to 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide include:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound also contains a benzenesulfonyl group and a brominated aniline, but with a fluorophenyl moiety instead of a hydroxynaphthalenyl group.
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide: This compound has a similar structure but with different substituents on the aniline and naphthalenyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O4S/c26-19-8-6-9-20(15-19)29(34(32,33)21-10-2-1-3-11-21)17-25(31)28-27-16-23-22-12-5-4-7-18(22)13-14-24(23)30/h1-16,30H,17H2,(H,28,31)/b27-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDXXQAHYMPWON-JVWAILMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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